molecular formula C14H17FN2O2 B2693539 N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide CAS No. 283167-06-6

N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide

Cat. No. B2693539
CAS RN: 283167-06-6
M. Wt: 264.3
InChI Key: VBHVOHJOTMCSBQ-UHFFFAOYSA-N
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Description

“N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide” is a chemical compound with the CAS Number: 25519-77-1 . It has a molecular weight of 249.28 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)(4-fluorophenyl)methanone .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H16FNO2/c1-10(17)16-8-6-12(7-9-16)14(18)11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature .

Scientific Research Applications

Cognitive Enhancement and Alzheimer's Disease

  • Cognitive-Enhancing Actions in Rats : FK962, a derivative of N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide, exhibited cognitive-enhancing actions in rats. It was found to facilitate somatostatinergic nerve activity in hippocampal neurons and ameliorate cognitive dysfunction in rat models, indicating potential therapeutic value for cognitive disorders such as Alzheimer's disease (Tokita et al., 2005).

Neuroregeneration in Ophthalmology

  • Axonal Regeneration and Corneal Sensitivity : FK962 was shown to facilitate axonal elongation and recovery of corneal sensitivity after corneal flap surgery in rabbits. This suggests its potential application in reducing complications after LASIK surgery (Yabuta et al., 2012).

Cerebral Blood Flow and Metabolism Studies

  • Impact on Regional Cerebral Blood Flow and Metabolism : In aged rhesus macaques, FK960 (another derivative) positively affected regional cerebral blood flow and glucose metabolism in brain areas responsible for cognitive functioning. This suggests its role in restoring cognitive function deficits (Noda et al., 2003).

Cancer Imaging and Detection

  • Breast Cancer Imaging : N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, related to this compound, showed potential as an agent for PET imaging of breast cancer. It exhibited high uptake in tumor models, indicating its utility in cancer detection (Shiue et al., 2000).

Neurotransmission Studies

  • Hippocampal Neurotransmission : FK960 was found to induce a long-lasting facilitation of hippocampal neurotransmission. This could be related to its memory-enhancing action and implies potential applications in studying neurotransmission and memory enhancement (Matsuyama et al., 2000).

Future Directions

While specific future directions for “N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide” are not available, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and are a vital cornerstone in the production of drugs . They show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the study and development of piperidine derivatives, including “this compound”, continue to be a promising area in the field of drug discovery.

Mechanism of Action

Target of Action

The primary target of N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide, also known as FK962, is the release of somatostatin . Somatostatin is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation via interaction with G protein-coupled somatostatin receptors .

Mode of Action

FK962 acts as an enhancer of somatostatin release . It stimulates nerve growth and neurite elongation . The compound interacts with its targets, leading to the release of somatostatin, which in turn influences various physiological processes .

Biochemical Pathways

FK962 affects the biochemical pathway involving glial cell line-derived neurotrophic factor (GDNF) . GDNF is a small protein that potently promotes the survival of many types of neurons . FK962 stimulates the induction of GDNF from trigeminal ganglion cells . GDNF may be a part of the signaling pathway for FK962-induced neurite elongation/regeneration in rat trigeminal ganglion neurons .

Pharmacokinetics

The pharmacokinetics of FK962 involve its rapid penetration into the anterior and posterior segments of the eye, followed by diffusion into the vitreous body . An in silico pharmacokinetics study predicted that a dose regimen of 0.0054% FK962 twice per day would produce biologically effective concentrations of FK962 in the choroid/retina .

Result of Action

The molecular and cellular effects of FK962’s action include enhanced elongation and regeneration of neurites in trigeminal ganglion neurons . FK962 significantly increases the number of neuronal cells with elongated neurites in mixed cell culture . It also increases the number of ganglion cells with elongated neurites in pure culture .

Action Environment

The action of FK962 can be influenced by environmental factors such as the presence of other cells and the specific conditions of the culture environment . For instance, FK962’s effect on neurite elongation is enhanced when neurons are co-cultured with Schwann cells . This suggests that the compound’s action, efficacy, and stability can be influenced by the cellular and molecular environment in which it is applied .

properties

IUPAC Name

N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-10(18)17-8-6-13(7-9-17)16-14(19)11-2-4-12(15)5-3-11/h2-5,13H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHVOHJOTMCSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

283167-06-6
Record name FK-962
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25J7VT36F9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 1-acetyl-4-aminopiperidine hydrochloride (715 mg) in dichloromethane (7 ml) were added diisopropylethylamine (1.83 ml) and a solution of 4-fluorobenzoyl chloride (0.83 mg) in dichloromethane (2 ml) at ambient temperature. After stirring for 6.5 hours, the reaction mixture was diluted with dichloromethane and washed with water, saturated aqueous sodium hydrogen carbonate, and brine. After drying with magnesium sulfate, the solvents were removed under reduced pressure. A residue was purified by column chromatography (silica gel 50 ml, dichloromethane:methanol=50:1 to 10:1). After rinse with diisopropyl ether, N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide (738 mg) was obtained.
Quantity
715 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Quantity
0.83 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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